

# Application of Butylammonium in Perovskite Solar Cell Fabrication: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Butylammonium**

Cat. No.: **B8472290**

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## Introduction

The incorporation of **butylammonium** cations, primarily in the form of **butylammonium** iodide (BAI) or **butylammonium** bromide (BABr), has emerged as a highly effective strategy to enhance the performance and stability of perovskite solar cells (PSCs). These bulky organic cations play a multifaceted role in the fabrication process, primarily acting as surface passivating agents and facilitating the formation of 2D/3D perovskite heterostructures. This document provides detailed application notes and experimental protocols for the utilization of **butylammonium** in the fabrication of high-performance and stable perovskite solar cells.

The primary functions of **butylammonium** in perovskite solar cells include:

- Defect Passivation: The **butylammonium** cations effectively passivate uncoordinated lead ( $Pb^{2+}$ ) defects and halide vacancies present on the surface and at the grain boundaries of the 3D perovskite film. This passivation mitigates non-radiative recombination, thereby increasing the open-circuit voltage ( $V_{oc}$ ) and fill factor (FF) of the solar cell.
- Formation of 2D/3D Heterostructures: **Butylammonium** cations can induce the formation of a thin, wide-bandgap 2D Ruddlesden-Popper perovskite layer on top of or between the

grains of the 3D perovskite.[1][2][3] This 2D layer acts as a protective barrier, enhancing the moisture and thermal stability of the underlying 3D perovskite.[4]

- Improved Crystallinity and Morphology: The addition of **butylammonium** can influence the crystallization kinetics of the perovskite film, leading to improved film quality with larger grain sizes and reduced pinholes.
- Enhanced Device Stability: The hydrophobic nature of the **butylammonium** cation, coupled with the formation of a stable 2D capping layer, significantly improves the long-term operational stability of perovskite solar cells under ambient conditions.[4]

## Data Presentation

The following tables summarize the quantitative impact of **butylammonium** incorporation on the performance of perovskite solar cells, as reported in various studies.

Table 1: Effect of n-**Butylammonium** Iodide (BAI) Additive on  $\text{CH}_3\text{NH}_3\text{PbI}_{3-x}\text{Cl}_x$  Perovskite Solar Cell Performance

Additive	Concentration (vol%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
	0	$0.88 \pm 0.04$	$19.3 \pm 0.6$	$57 \pm 5$	$9.7 \pm 0.8$
	1	$0.91 \pm 0.03$	$20.1 \pm 0.5$	$62 \pm 4$	$11.3 \pm 0.6$
	2	$0.89 \pm 0.03$	$19.8 \pm 0.7$	$59 \pm 5$	$10.4 \pm 0.7$

Data adapted from a study on the effects of n-propylammonium and n-**butylammonium** iodide additives.[1]

Table 2: Performance of 2D-3D Heterostructured **Butylammonium**-Caesium-Formamidinium Perovskite Solar Cells

Perovskite Composition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	Stabilized PCE (%)
1.61 eV bandgap (optimal BA content)	1.12	20.8	75	17.5 ± 1.3
1.72 eV bandgap (optimal BA content)	1.18	17.5	76	15.8 ± 0.8

Data from a study on efficient ambient-air-stable solar cells with 2D–3D heterostructured perovskites.

Table 3: Impact of iso-**Butylammonium** Iodide (IBA) Surface Passivation on  $\text{Cs}_{0.1}(\text{CH}_3\text{NH}_3)_{0.9}\text{PbI}_3$  Perovskite Solar Cells

IBA Concentration	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
No Passivation	1.01	19.81	63.2	12.64
5 mg/mL IBA	1.04	21.15	70.4	15.49

This data demonstrates the enhancement of solar cell efficiency through surface passivation with iso-**butylammonium** iodide.

## Experimental Protocols

### Protocol 1: Surface Passivation of a 3D Perovskite Film with iso-**Butylammonium** Iodide (IBA)

This protocol describes the post-fabrication surface treatment of a pre-deposited 3D perovskite film.

#### Materials:

- iso-**Butylammonium** Iodide (IBA)

- Isopropanol (IPA), anhydrous
- Substrate with pre-deposited 3D perovskite film (e.g., FTO/SnO<sub>2</sub>/Cs<sub>0.1</sub>(CH<sub>3</sub>NH<sub>3</sub>)<sub>0.9</sub>PbI<sub>3</sub>)
- Nitrogen-filled glovebox

**Procedure:**

- Preparation of IBA Solution:
  - Prepare a stock solution of IBA in IPA. For example, dissolve 5 mg of IBA in 1 mL of anhydrous IPA to achieve a 5 mg/mL concentration.
  - Vortex or sonicate the solution until the IBA is fully dissolved.
- Surface Treatment:
  - Transfer the substrate with the 3D perovskite film into a nitrogen-filled glovebox.
  - Place the substrate on a spin coater.
  - Dispense a sufficient amount of the IBA/IPA solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire perovskite film surface.
  - Spin coat the substrate at 4000 rpm for 30 seconds.
  - Anneal the substrate on a hotplate at 100°C for 15 minutes inside the glovebox.
- Completion of the Device:
  - Allow the substrate to cool to room temperature.
  - Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver).

## Protocol 2: Fabrication of a 2D/3D Heterostructured Perovskite Film via a One-Step Method

This protocol details the incorporation of **n-butylammonium** iodide (BAI) directly into the perovskite precursor solution.

#### Materials:

- Lead Iodide ( $\text{PbI}_2$ )
- Formamidinium Iodide (FAI)
- Methylammonium Bromide (MABr)
- Cesium Iodide (CsI)
- **n-Butylammonium** Iodide (BAI)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Substrate (e.g., FTO/c-TiO<sub>2</sub>/m-TiO<sub>2</sub>)
- Antisolvent (e.g., Chlorobenzene)
- Nitrogen-filled glovebox

#### Procedure:

- Preparation of the Perovskite Precursor Solution:
  - In a nitrogen-filled glovebox, prepare a mixed-cation, mixed-halide 3D perovskite precursor solution. For example, dissolve FAI (1 M),  $\text{PbI}_2$  (1.1 M), MABr (0.2 M), and CsI (0.05 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
  - To this solution, add a specific molar percentage of BAI. For instance, to achieve a 5% BAI incorporation, a corresponding molar amount of FAI can be substituted.
  - Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
- Perovskite Film Deposition:

- Pre-heat the substrate on a hotplate at 70-80°C.
- Place the pre-heated substrate on a spin coater inside the glovebox.
- Dispense the perovskite precursor solution onto the substrate.
- Spin coat at a low speed (e.g., 1000 rpm) for 10 seconds, followed by a high speed (e.g., 4000-6000 rpm) for 30-45 seconds.
- During the high-speed step (with about 10-15 seconds remaining), dispense an antisolvent (e.g., 100-200 µL of chlorobenzene) onto the spinning substrate.

- Annealing:
  - Immediately transfer the substrate to a hotplate and anneal at a specific temperature profile. A typical two-step annealing process is to first heat at a lower temperature (e.g., 70°C) for 1 minute, followed by a higher temperature (e.g., 150-175°C) for 10-80 minutes. The higher temperature promotes the formation of the crystalline perovskite phases.
- Device Completion:
  - After cooling down, proceed with the deposition of the subsequent layers of the solar cell.

## Visualizations

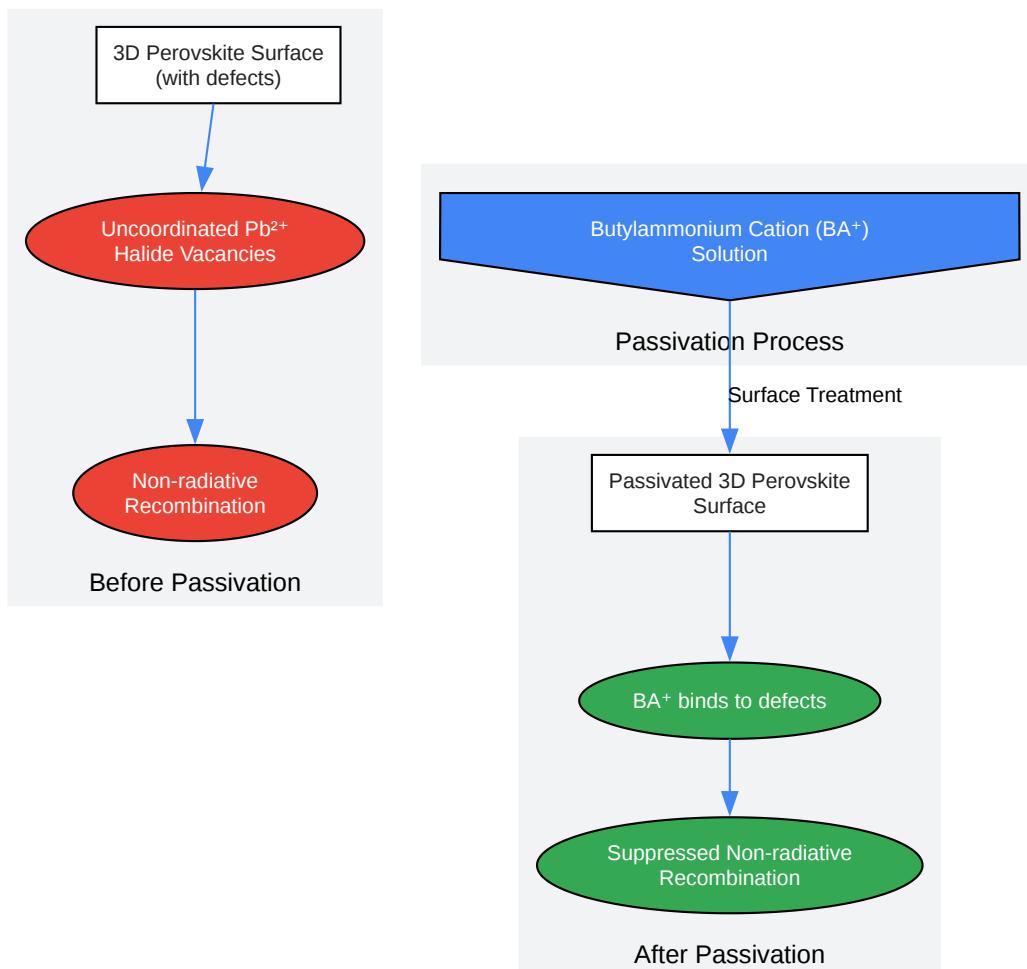


Figure 1: Butylammonium Defect Passivation Mechanism

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Caption: **Butylammonium** cations passivate surface defects.

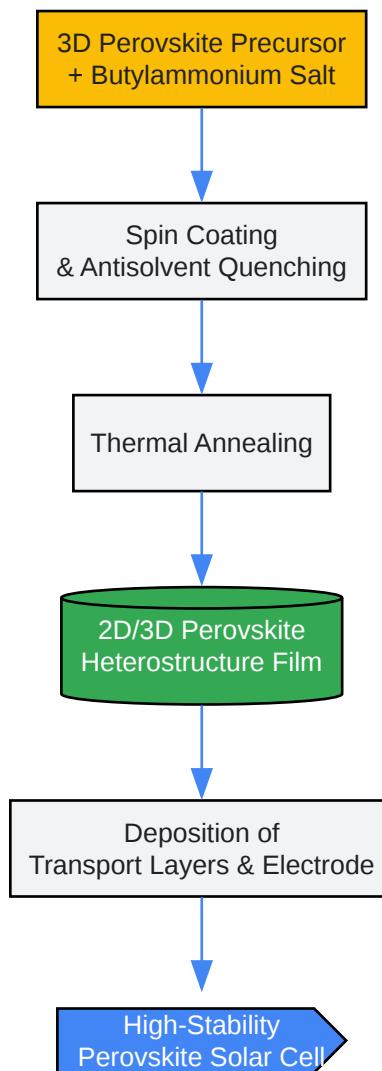


Figure 2: 2D/3D Heterostructure Formation Workflow

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Caption: Workflow for 2D/3D perovskite solar cell fabrication.

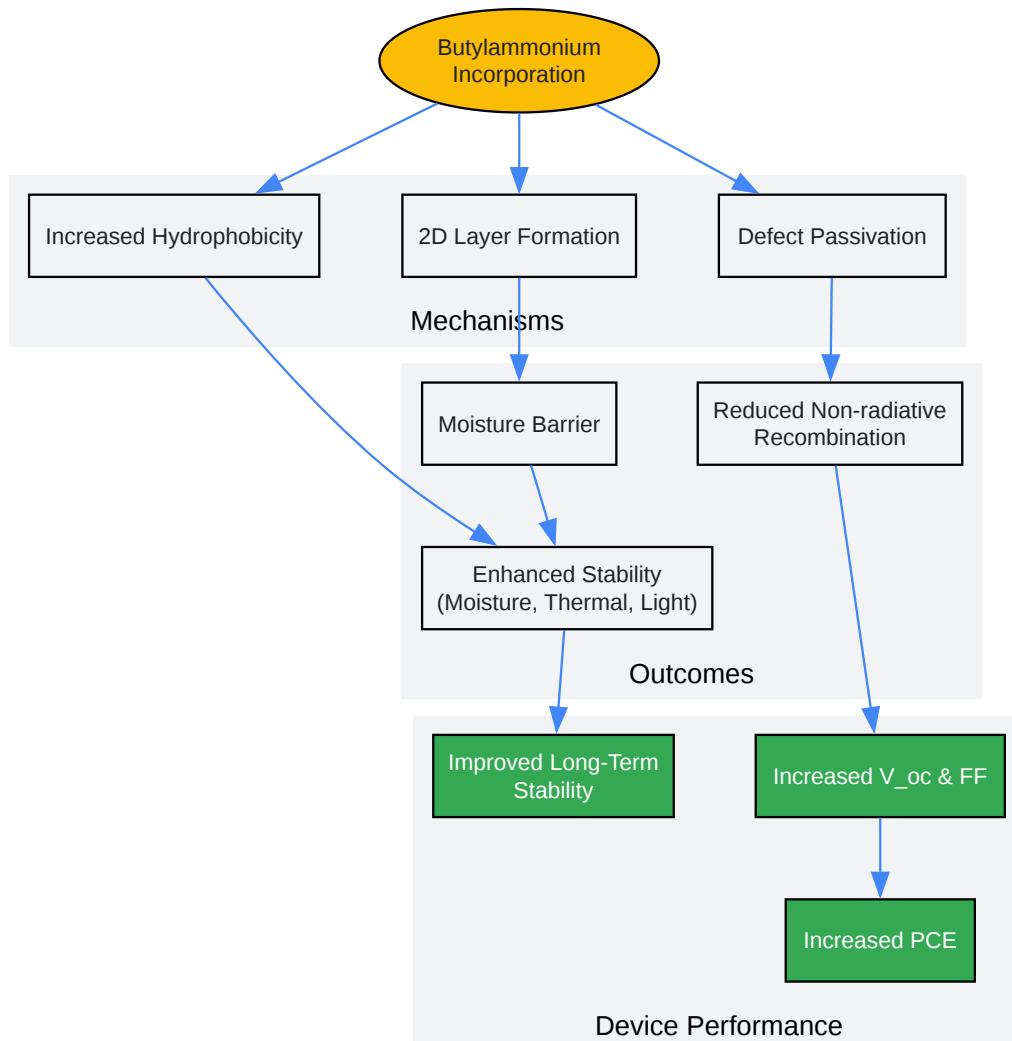


Figure 3: Benefits of Butylammonium Incorporation

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Caption: Logical flow from **butylammonium** to device benefits.

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- To cite this document: BenchChem. [Application of Butylammonium in Perovskite Solar Cell Fabrication: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8472290#application-of-butylammonium-in-perovskite-solar-cell-fabrication>]

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